4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester
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Overview
Description
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is a complex organic compound with the molecular formula C27H35NO12S and a molecular weight of 597.63 g/mol . This compound is a derivative of neuraminic acid, often referred to as sialic acid, which plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves multiple steps. The reaction conditions typically involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary but often involve controlled temperatures and specific solvents like DMSO, MeOH, DMF, DCM, and EtOAc .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols .
Scientific Research Applications
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s acetyl and thio groups play a crucial role in its binding affinity and reactivity . It may interact with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Uniqueness
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is unique due to the presence of the 4-methylphenyl and thio groups, which confer distinct chemical properties and reactivity compared to other neuraminic acid derivatives .
Properties
Molecular Formula |
C27H35NO12S |
---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methylphenyl)sulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H35NO12S/c1-14-8-10-20(11-9-14)41-27(26(34)35-7)12-21(37-17(4)31)23(28-15(2)29)25(40-27)24(39-19(6)33)22(38-18(5)32)13-36-16(3)30/h8-11,21-25H,12-13H2,1-7H3,(H,28,29)/t21-,22+,23+,24+,25+,27+/m0/s1 |
InChI Key |
WLSBSWPJPZISSF-XDRRYPFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CC(C(C(O2)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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